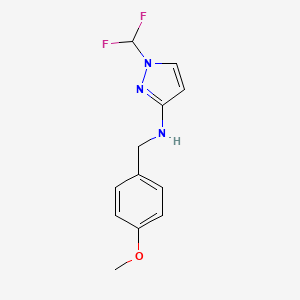

1-(difluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C12H13F2N3O |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3O/c1-18-10-4-2-9(3-5-10)8-15-11-6-7-17(16-11)12(13)14/h2-7,12H,8H2,1H3,(H,15,16) |

InChI Key |

DHMPUXREJYMERW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation and Cyclization

A widely reported method involves Claisen condensation of ethyl difluoroacetate with trialkyl orthoformate to form α,β-unsaturated diketones, followed by cyclization with hydrazines. For example:

-

Step 1 : Ethyl difluoroacetate reacts with triethyl orthoformate in acetic anhydride to yield ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate.

-

Step 2 : Cyclization with 4-methoxybenzylhydrazine in a biphasic system (toluene/water) using Na₂CO₃ as a weak base achieves regioselectivity >20:1 for the 1,3-isomer.

Reaction Conditions :

Direct Hydrazine Coupling

Patent WO2009135808A2 describes a regioselective approach using 1,3-difunctional compounds and hydrazones:

-

Intermediate formation : Reacting 4,4-difluoro-3-oxobutanoic acid derivatives with 4-methoxybenzylhydrazine forms hydrazones.

-

Acid-mediated cyclization : Treatment with HCl in aqueous ethanol induces ring closure with >100:1 regioselectivity.

Advantages :

Difluoromethyl Group Installation

Direct Fluorination

CN106380447A discloses fluorination of chloromethyl precursors using KF in polar aprotic solvents (e.g., DMF):

Conditions :

Building Block Incorporation

Using pre-fluorinated β-keto esters (e.g., ethyl difluoroacetoacetate) simplifies synthesis, as demonstrated in SDHI fungicide production. This method avoids late-stage fluorination, improving atom economy.

Functionalization at Position 3

Reductive Amination

Coupling 3-aminopyrazole with 4-methoxybenzaldehyde under hydrogenation conditions (Pd/C, H₂) yields the target amine:

Optimization :

Buchwald-Hartwig Amination

Aryl halides at position 3 undergo cross-coupling with 4-methoxybenzylamine using Pd(OAc)₂/Xantphos:

Conditions :

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove oxygen or add hydrogen to the molecule.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that pyrazole derivatives, including 1-(difluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. The presence of the difluoromethyl group is believed to play a crucial role in increasing the compound's lipophilicity and overall bioactivity .

Inhibition of Protein Kinases : The compound has been investigated for its potential to inhibit specific protein kinases implicated in cancer progression. For example, it has been noted for its inhibitory effects on Kit protein kinases, which are involved in several malignancies . This inhibition could lead to new therapeutic strategies for treating cancers associated with these kinases.

Agricultural Applications

Fungicidal Properties : The compound has shown promise as a fungicide, particularly against phytopathogenic fungi. Its structural features allow it to interact effectively with fungal enzymes, disrupting their function and leading to cell death . Studies have demonstrated that derivatives of pyrazole exhibit higher antifungal activity than traditional fungicides, making them suitable candidates for agricultural use .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole-3-Amine Derivatives

Key Observations :

- Electronic Effects : Trifluoromethyl () and difluoromethyl groups enhance electronegativity, influencing electron distribution and hydrogen bonding.

- Aromaticity : The 4-methoxybenzyl group in the target compound and indole-linked analogs () enable π-π stacking interactions critical for target engagement.

Key Observations :

- Amine Introduction : Hydrazine is commonly used to form pyrazole-3-amine cores ().

- Catalysts : Copper catalysts (e.g., CuBr in ) facilitate cross-coupling reactions for N-alkylation.

- Efficiency: Yields vary significantly (17.9–62%), with solvent choice (e.g., ethanol in ) and temperature playing critical roles.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Key Observations :

Target Compound’s Unique Advantages :

- Balanced lipophilicity and solubility due to methoxybenzyl.

- Difluoromethyl group resists oxidative metabolism, improving half-life .

Biological Activity

1-(Difluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine is a novel compound characterized by a unique pyrazole ring structure, which includes a difluoromethyl group and a 4-methoxybenzyl moiety. This structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's molecular formula is C12H12F2N3O, with a molecular weight of approximately 253.24 g/mol.

The difluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity and binding affinity to various biological targets. The 4-methoxybenzyl group may modulate interactions with enzymes or receptors, suggesting possible therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzyme activities, particularly those associated with abnormal enzyme functions.

- Antimicrobial Activity : Similar pyrazole derivatives have shown promising antimicrobial properties, indicating that this compound may also possess such capabilities .

- Potential Antitumor Effects : Given the structural similarities with other pyrazole compounds known for antitumor activity, further investigation into its anticancer potential is warranted .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be compared with similar compounds to elucidate its biological effects.

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(Trifluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine | Trifluoromethyl | Contains a trifluoromethyl group instead of difluoromethyl. |

| 1-(Monofluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine | Monofluoromethyl | Has a monofluoromethyl group which may alter pharmacokinetics. |

| 1-(Difluoromethyl)-N-(4-chlorobenzyl)-1H-pyrazol-3-amine | Chlorobenzyl | Substituted with a chlorobenzyl group affecting solubility. |

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has shown that compounds similar to this compound can effectively inhibit kinases and other protein interactions. In particular, studies have demonstrated that the difluoromethyl group enhances binding affinity to certain biological targets, which could lead to improved therapeutic efficacy in treating diseases linked to enzyme dysfunctions .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of pyrazole derivatives, revealing that many exhibit significant activity against various pathogens. For instance, compounds structurally related to this compound were tested against several bacterial strains and demonstrated potent activity .

Antitumor Potential

Given the structural characteristics of pyrazole derivatives, there is an emerging interest in their potential as antitumor agents. Various studies have indicated that modifications in the pyrazole structure can lead to enhanced antitumor activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-N-(4-methoxybenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation. For example, pyrazole precursors may react with 4-methoxybenzyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous solvents like DMF or THF . Temperature control (e.g., 35–60°C) and inert atmospheres are critical to avoid side reactions, particularly due to the reactivity of the difluoromethyl group . Optimization strategies include adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., copper(I) bromide for cross-coupling reactions) to improve yields, which can vary widely (e.g., 17–80% depending on substituents) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity, with characteristic shifts for the difluoromethyl group (~δ 5.5–6.5 ppm) and methoxybenzyl aromatic protons .

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazoles) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3300 cm) .

- Chromatography : HPLC or GC-MS assesses purity, especially after column purification with gradients like ethyl acetate/hexane .

Q. What preliminary biological activities have been observed for this compound, and how are these assays designed?

Pyrazole derivatives with difluoromethyl and methoxybenzyl groups often exhibit antifungal and antibacterial properties. Standard assays include:

- Microbial Growth Inhibition : Broth microdilution (MIC determination) against E. coli or C. albicans .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC values . Controls include untreated cells and reference drugs (e.g., fluconazole for antifungals).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated vs. non-fluorinated substituents) alter the compound’s reactivity and bioactivity?

- Difluoromethyl Group : Enhances metabolic stability and electronegativity, improving target binding in enzyme pockets. Comparative studies show fluorinated analogs exhibit 2–5x higher antifungal activity than non-fluorinated counterparts .

- Methoxybenzyl Substituent : The methoxy group’s electron-donating effects increase aromatic ring reactivity, facilitating electrophilic substitutions. Replacing it with chloro or trifluoromethyl groups reduces solubility but may enhance membrane permeability .

- Pyrazole Core : Methyl or ethyl groups at the 3-position modulate steric hindrance, affecting reaction kinetics in cross-coupling steps .

Q. How can researchers resolve contradictions in reported synthesis yields or biological data?

- Yield Discrepancies : Low yields (e.g., 17.9% in ) may stem from side reactions (e.g., hydrolysis of difluoromethyl groups). Strategies include optimizing protecting groups (e.g., Boc for amines) or using high-throughput screening to identify ideal catalysts .

- Biological Variability : Discrepancies in IC values across studies may arise from differences in assay conditions (e.g., serum concentration in cell cultures). Standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) and using isogenic cell lines improve reproducibility .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., CYP51 in fungi) by simulating hydrogen bonds between the difluoromethyl group and active-site residues .

- QSAR Models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond acceptors/donors. For example, higher logP values correlate with improved antifungal potency in pyrazoles .

- DFT Calculations : Analyze electron density maps to identify reactive sites for further functionalization .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .

- Metabolomics : LC-MS tracks metabolic shifts (e.g., ergosterol depletion in fungi) to pinpoint pathways affected .

- CRISPR Screening : Genome-wide knockout libraries identify resistance genes, revealing primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.